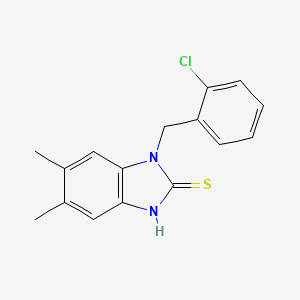![molecular formula C18H13ClO5 B5543146 methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves key reactions that incorporate functional groups at specific positions on the chromen-2-one core. For instance, the synthesis of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, though not the same, illustrates the type of synthetic route that may be employed. This compound was synthesized via the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole, showcasing a method that could potentially be adapted for the synthesis of our target molecule through the introduction of the appropriate chloro and phenyl groups onto the chromen-2-one core (Wang, Chen, & Wang, 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to our target molecule has been characterized using various spectroscopic methods. In one study, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was characterized by UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data, providing insights into the molecular vibrations, electronic transitions, and atomic connectivity that would be relevant to the structure of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Al-amiery et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can shed light on the behavior of our target molecule. For instance, the study on methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate provides valuable information on molecular conformations and potential reactivity patterns due to the presence of functional groups that might exhibit similar reactivity to those in methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Hayashi & Kouji, 1990).
Physical Properties Analysis
The physical properties of coumarin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray crystallography study on related compounds offers detailed insight into the crystalline structure, which is essential for understanding the compound's stability, reactivity, and interaction with other molecules. For example, the crystal structure analysis of (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate provides information on molecular interactions within the crystal lattice, which can be insightful for the study of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Mao et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing new chemical entities using methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate as a precursor. For example, studies have detailed the synthesis of thiazole substituted coumarins and thiazolidin-4-ones based on chromen-4-yl acetic acid. These synthetic pathways involve multi-step reactions, including cyclizations and substitutions, aiming to explore the chemical diversity and potential utility of these compounds (Parameshwarappa et al., 2009); (Čačić et al., 2009).
Biological Activities
Several studies have assessed the antimicrobial properties of compounds synthesized from methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. These compounds were tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Ramadan & El‐Helw, 2018); (Bairagi et al., 2009).
Theoretical and Computational Studies
Computational studies, including density functional theory (DFT) calculations, have been applied to understand the molecular properties of derivatives of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. These studies offer insights into the electronic structure, molecular orbitals, and potential reactivity of these compounds, supporting their application in various scientific domains (Hasan et al., 2022).
Propiedades
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-18(21)10-23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJWJMLMKXMMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)